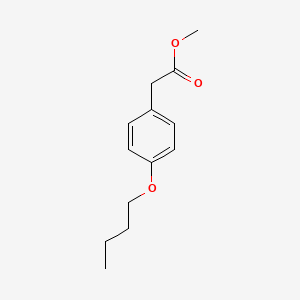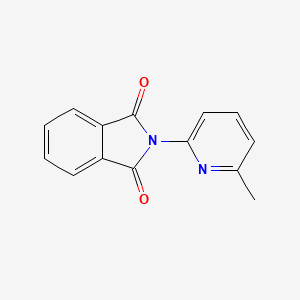
2-(6-メチルピリジン-2-イル)イソインドリン-1,3-ジオン
概要
説明
2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a pyridine ring substituted with a methyl group.
科学的研究の応用
2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of dyes, polymer additives, and photochromic materials.
作用機序
Target of Action
The primary targets of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione are dopamine receptors, specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating a variety of functions including mood, reward, and motor control.
Mode of Action
2-(6-methylpyridin-2-yl)isoindoline-1,3-dione interacts with its targets, the dopamine receptors, by binding to them. This binding can modulate the activity of these receptors, leading to changes in the signaling pathways they control .
Biochemical Pathways
Upon interaction with the dopamine receptors, 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione affects several biochemical pathways. These include pathways involved in mood regulation and motor control, among others . The downstream effects of these pathway alterations can lead to changes in physiological and psychological states.
Pharmacokinetics
It is expected that these properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione’s action include changes in cell signaling and function due to its interaction with dopamine receptors . These changes can lead to alterations in mood and motor control, among other effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s efficacy by competing for the same targets or by modulating the same pathways .
生化学分析
Biochemical Properties
Isoindoline derivatives have been shown to interact with various enzymes and proteins . For instance, some isoindolines have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .
Cellular Effects
Isoindoline derivatives have been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, some isoindolines have been found to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Molecular Mechanism
In silico analysis suggests that isoindolines have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Dosage Effects in Animal Models
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, with SiO2-tpy-Nb as a catalyst . The reaction is carried out under reflux conditions to obtain the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione often involves bulk manufacturing and custom synthesis services. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
化学反応の分析
Types of Reactions
2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .
類似化合物との比較
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar isoindoline-1,3-dione core but differs in its substituents.
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another similar compound with an amino group substitution.
Uniqueness
2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNKFWRAPXKASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351141 | |
| Record name | 6-Methyl-2-(phthalimido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36932-61-3 | |
| Record name | 6-Methyl-2-(phthalimido)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)
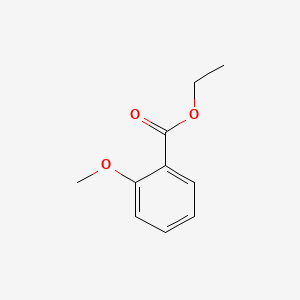
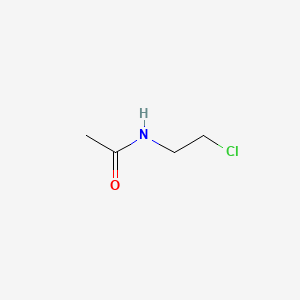
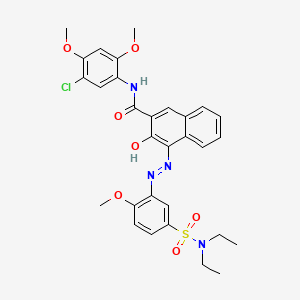
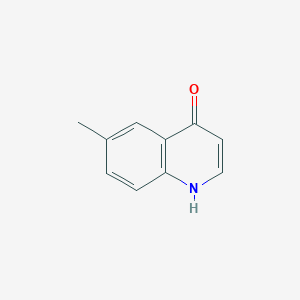


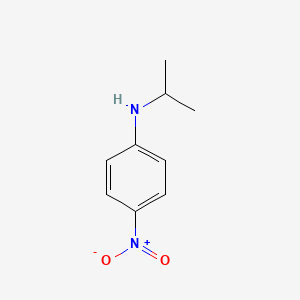
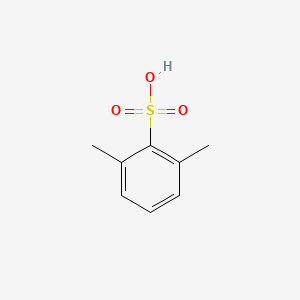
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1583881.png)
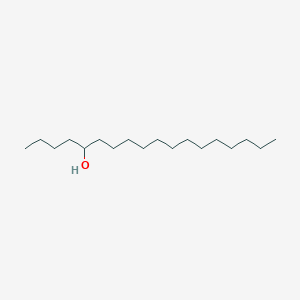

![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/new.no-structure.jpg)
